2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
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Overview
Description
2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is a heterocyclic compound that features a unique structure combining thiophene and pyranopyrimidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiophene ring or the pyranopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): This compound shares the thiophene moiety and is used in organic electronics due to its high charge mobility and extended π-conjugation.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds exhibit similar biological activities, such as antifibrotic and antimicrobial properties.
Uniqueness
2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is unique due to its combination of thiophene and pyranopyrimidine structures, which confer distinct electronic and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-thiophen-3-yl-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H10N2O2S/c14-11-8-5-15-3-1-9(8)12-10(13-11)7-2-4-16-6-7/h2,4,6H,1,3,5H2,(H,12,13,14) |
InChI Key |
JMNCMMPOYKIPRL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(NC2=O)C3=CSC=C3 |
Origin of Product |
United States |
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